Predicted Lipophilicity Divergence of ~1.4 Log Units Between Dimethyl (hex-1-en-1-yl)propanedioate and Its Isomer Dimethyl 2-Hexylidenemalonate
Computational prediction databases provide distinct LogP values for the target compound and its regioisomer. The target compound exhibits a computed LogP of 1.695 (yybyy.com database) [1], whereas dimethyl 2-hexylidenemalonate (CAS 74290‑25‑8) is reported with an XLogP of 3.1 (chem960.com) [2]. Both compounds share an identical polar surface area (PSA = 52.6 Ų), confirming that the lipophilicity shift originates solely from the different double-bond geometry.
| Evidence Dimension | Computed lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 1.695 |
| Comparator Or Baseline | Dimethyl 2-hexylidenemalonate (CAS 74290‑25‑8): XLogP = 3.1 |
| Quantified Difference | ΔLogP ≈ 1.4 units (comparator is ~25× more lipophilic by partition coefficient) |
| Conditions | In silico prediction; PSA identical at 52.6 Ų for both compounds. |
Why This Matters
A 1.4‑log difference in lipophilicity shifts octanol‑water partition by roughly 25‑fold, directly impacting biological membrane permeability, reverse‑phase HPLC retention, and solvent extraction efficiency in work‑up procedures.
- [1] yybyy.com. dimethyl 2-hex-1-enylpropanedioate – CAS 81586-82-5. LogP 1.695. Accessed April 2026. View Source
- [2] chem960.com. 74290-25-8 – Propanedioic acid, hexylidene-, dimethyl ester. XLogP 3.1. Accessed April 2026. View Source
